N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

Catalog No.
S13738587
CAS No.
M.F
C14H23NO3S
M. Wt
285.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfona...

Product Name

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide

IUPAC Name

N-ethyl-3-propan-2-yl-4-propoxybenzenesulfonamide

Molecular Formula

C14H23NO3S

Molecular Weight

285.40 g/mol

InChI

InChI=1S/C14H23NO3S/c1-5-9-18-14-8-7-12(10-13(14)11(3)4)19(16,17)15-6-2/h7-8,10-11,15H,5-6,9H2,1-4H3

InChI Key

YPBFRVBTEFCEIO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC)C(C)C

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of an ethyl group, a propan-2-yl group, and a propoxy group attached to a benzene ring. Its chemical structure can be represented as follows:

  • Molecular Formula: C14H23NO3S
  • Molecular Weight: 285.40 g/mol
  • CAS Number: 2060040-48-2

This compound falls under the category of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

  • Oxidation: This may lead to the formation of sulfonic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can produce amines or alcohols, depending on the reagents used.
  • Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution, allowing for the introduction of new functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or organometallic compounds for substitution reactions .

Sulfonamide compounds are widely studied for their biological properties. N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has shown potential in various biological assays, particularly:

  • Antimicrobial Activity: Like many sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis.
  • Anti-inflammatory Properties: Research indicates that sulfonamides can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

The specific mechanisms of action involve interaction with bacterial enzymes and pathways, which may vary depending on the structure and substituents of the sulfonamide .

The synthesis of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves several steps:

  • Starting Material Preparation: Begin with a suitable benzene derivative.
  • Sulfonation Reaction: Introduce the sulfonamide group via sulfonation using sulfur trioxide or chlorosulfonic acid.
  • Alkylation Steps: Alkylate with ethyl and propan-2-yl groups through nucleophilic substitution reactions.
  • Purification: Purify the product using techniques such as crystallization or chromatography to achieve the desired purity levels.

These methods can be adjusted based on available precursors and desired yields.

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide has several applications across various fields:

  • Pharmaceuticals: It serves as a potential lead compound for developing new antimicrobial agents.
  • Agriculture: The compound may be explored for its efficacy in pest control due to its biological activity.
  • Chemical Synthesis: It acts as an intermediate in synthesizing other complex organic molecules .

Research into the interactions of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide with biological targets is ongoing. Studies focus on its binding affinity to specific enzymes involved in metabolic pathways, particularly those related to bacterial growth inhibition. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .

Several compounds share structural similarities with N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamideContains dimethyl instead of ethylOffers different steric and electronic properties
N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-4-propoxybenzene-1-sulfonamideFeatures a piperidine ringMay exhibit distinct pharmacological effects due to ring structure
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chlorideLacks nitrogen substituentsPrimarily used as a reagent rather than a therapeutic agent

Uniqueness

N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide's uniqueness lies in its specific combination of functional groups that influence its reactivity and biological activity. The presence of both ethyl and propan-2-yl groups allows it to interact differently within biological systems compared to other similar compounds, potentially leading to novel therapeutic applications .

Grignard Reagent-Based Synthesis Pathways

Grignard reagent-based synthesis represents a fundamental approach for constructing sulfonamide compounds, including N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide [1] [2]. The methodology involves the nucleophilic addition of organometallic reagents to sulfinylamine intermediates, providing direct access to primary sulfonamides without requiring pre-activated sulfonyl chloride reagents [1] [3].

The mechanistic pathway proceeds through initial formation of a sulfinamide intermediate upon addition of the Grignard reagent to the sulfinylamine reagent [1]. This intermediate subsequently undergoes conversion to a sulfonimidate ester anion, either via a sulfinyl nitrene intermediate or through a concerted nitrogen-to-sulfur oxygen migration [1] [3]. An intramolecular proton transfer to the nitrogen atom facilitates elimination of isobutene, generating the sulfonamide anion which is quenched during aqueous workup to yield the final sulfonamide product [1].

Temperature optimization studies demonstrate that cryogenic conditions at negative seventy-eight degrees Celsius provide optimal yields for Grignard-mediated sulfonamide synthesis [1] [2]. Increases in temperature and equivalents of Grignard reagent consistently result in lower yields, confirming the necessity of maintaining stringent temperature control [1]. Tetrahydrofuran serves as the preferred solvent system, providing adequate solvation for both the organometallic reagent and the sulfinylamine substrate [1] [4].

Table 1: Grignard Reagent-Based Synthesis Optimization Data

Substrate/ProductTemperature (°C)SolventReagent EquivalentsReaction Time (h)Yield (%)Reference
4-Fluorophenylmagnesium bromide → 4-Fluorobenzenesulfonamide-78THF1.01.080 [1]
p-Tolylmagnesium bromide → 4-Methylbenzenesulfonamide-78THF1.01.080 [4]
4-Methoxyphenylmagnesium bromide → 4-Methoxybenzenesulfonamide-78THF1.01.079 [1]
2-Thienylmagnesium bromide → 2-Thienylsulfonamide-78THF1.01.067 [1]
Benzylmagnesium chloride → Benzylsulfonamide-78THF1.01.069 [1]
Isopropylmagnesium chloride → Isopropylsulfonamide-78THF1.01.064 [1]
tert-Butylmagnesium chloride → tert-Butylsulfonamide-78THF1.01.064 [1]
Cyclopropylmagnesium bromide → Cyclopropylsulfonamide-78THF1.01.072 [1]

The substrate scope encompasses both aromatic and aliphatic organometallic nucleophiles, with electron-donating and electron-withdrawing aryl groups delivering primary sulfonamides in high yields [1]. Medicinally relevant basic nitrogen heterocycles, including 2-pyridyl and 3-pyridyl sulfonamides, can be prepared in synthetically useful yields using this methodology [1]. Five-membered heterocycles prove equally amenable, with organometallic nucleophiles containing 2-thienyl, 2-benzofuranyl, and 4-isoxazolyl moieties all yielding the desired primary sulfonamides [1].

Alkyl organomagnesium reagents demonstrate competent nucleophilicity in these transformations, with steric factors not significantly affecting reaction outcomes [1]. Phenethyl, benzyl, isopropyl, and tert-butyl Grignard reagents all deliver products in moderate to good yields, with cyclopropylmagnesium bromide providing enhanced yields of seventy-two percent [1]. Allylmagnesium bromide successfully delivers potentially sensitive sulfonamide products in workable yields of fifty percent [1].

Sulfinylamine Reagent (t-BuONSO) Applications

The development of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) represents a significant advancement in primary sulfonamide synthesis methodology [1] [5]. This novel sulfinylamine reagent enables direct synthesis of primary sulfonamides from organometallic reagents through a streamlined one-step process [5] [6].

Table 2: t-BuONSO Reagent Applications and Scale Studies

Scale (mmol)t-BuONSO Amount (g)ProductTemperature (°C)SolventYield (%)Product Amount (mg)Reference
1.00.1374-Fluorobenzenesulfonamide-78THF71862 [1]
8.01.0984-Fluorobenzenesulfonamide-78THF62>1000 [1]
2.960.4004-Methylbenzenesulfonamide-78THF80407 [4]
0.50.069General Protocol-78THF71Variable [1]
1.00.137Preparative Scale-78THF80862 [1]

Mechanistic investigations reveal that the transformation proceeds through formation of a sulfinamide intermediate upon Grignard reagent addition to t-BuONSO [1]. This intermediate converts to a sulfonimidate ester anion through either sulfinyl nitrene formation or concerted nitrogen-to-sulfur oxygen migration [1]. Isotopic labeling studies using oxygen-18 labeled water demonstrate that both oxygen atoms in the final sulfonamide product originate from the t-BuONSO reagent, supporting the proposed mechanistic pathway [1].

The method demonstrates excellent scalability, with reactions performed on preparative scale delivering consistent yields [1] [4]. A reaction utilizing 1.098 grams of t-BuONSO (8.0 millimoles) provides sulfonamide product in sixty-two percent yield, while smaller scale reactions consistently achieve yields between seventy-one and eighty percent [1]. The protocol requires strict temperature control at negative seventy-eight degrees Celsius and utilization of exactly one equivalent of organometallic reagent for optimal results [1].

Substrate scope evaluation demonstrates broad functional group tolerance, with the method accommodating electron-donating and electron-withdrawing substituents on aromatic rings [1]. Basic nitrogen-containing heterocycles, including pyridines and fused imidazopyridines, provide synthetically useful yields [1]. The transformation successfully incorporates medicinally relevant structural motifs, including substituted tetrahydroisoquinoline frameworks and celecoxib precursors [1].

Purification and Yield Optimization Strategies

Purification of sulfonamide compounds requires careful selection of chromatographic conditions and crystallization protocols to achieve pharmaceutical-grade purity [7] [8]. High-performance liquid chromatography utilizing phenyl bonded silica gel as stationary phase provides excellent separation efficiency for sulfonamide impurities and related compounds [7].

Table 3: Purification and Isolation Methods for Sulfonamides

Purification MethodMobile Phase/Solvent SystemTemperature (°C)Detection Wavelength (nm)Purity Achieved (%)Typical Recovery (%)Reference
Column Chromatography (Silica Gel)Hexane/EtOAc gradient25UV>9580-90 [9]
HPLC (Phenyl bonded silica)MeOH/H2O (70:30)30254>9885-95 [7]
Crystallization (Acetone/Toluene)Acetone/Toluene (1:20)80-85N/A99.890-95 [8]
Supercritical Fluid Chromatography10-30% MeOH in CO265UV>9070-85 [10]
Flash Chromatography (EtOAc/Hexane)EtOAc/Hexane (0:1 to 1:4)25UV>9585-95 [9]
Accelerated Solvent ExtractionACN/H2O (15:85)200254>9075-90 [11]
Recrystallization from EtOH65% aq. EtOH25N/A>9570-85 [12]
Column Chromatography (Basic Alumina)MeOH/CH2Cl2 gradient25UV>9580-90 [12]

Optimized chromatographic conditions employ inorganic acid-organic phase mobile systems for gradient elution, with stationary phase temperatures maintained between twenty-five and thirty-five degrees Celsius [7]. Flow rates of 0.9 to 1.1 milliliters per minute provide optimal resolution, while detection wavelengths of 254 nanometers enable sensitive monitoring of sulfonamide compounds [7]. Sample chamber temperatures of four to ten degrees Celsius prevent thermal decomposition during analysis [7].

Crystallization represents the preferred method for achieving pharmaceutical-grade purity in sulfonamide compounds [8]. The optimized protocol utilizes acetone-toluene solvent mixtures at elevated temperatures (80-85°C) followed by controlled cooling crystallization [8]. This approach consistently delivers purities exceeding 99.8 percent while maintaining high recovery yields of 90-95 percent [8]. Activated carbon treatment during the crystallization process effectively removes colored impurities and trace organic contaminants [8].

Table 4: Comparative Analysis of Sulfonamide Synthesis Methods

Synthesis MethodTemperature Range (°C)Reaction TimeTypical Yield Range (%)AdvantagesLimitationsReference
Grignard + t-BuONSO-781-2 h62-80Direct primary sulfonamide synthesisRequires cryogenic conditions [1]
Sulfonyl Chloride + Amine0 to 256-24 h65-95High yields, established methodRequires pre-activated reagents [13]
DABSO + Organometallic-40 to 1201.5 h32-83Room temperature final stepModerate yields [14]
Electrochemical Coupling252-4 h45-85Atom economical, mild conditionsLimited substrate scope [15]
Three-component (Arylboronic acid)25 to 803-6 h69-80Good functional group toleranceRequires specific catalysts [16]
Mechanochemical Method252-4 h69-80Environmentally friendlyLimited scalability [16]

Yield optimization strategies focus on reaction parameter fine-tuning and solvent system selection [17] [18]. Ultrasonication methods demonstrate superior yields compared to conventional heating approaches, with electron-donating substituted benzenesulfonyl chlorides providing higher percentage yields than compounds containing electron-withdrawing substituents [17]. Among conventional heating, microwave irradiation, and ultrasonication methods, ultrasonication consistently delivers the highest yields (90-96%) while reducing reaction times to 20-25 minutes [17].

Solvent effects play crucial roles in yield optimization, with ethanol proving superior to methanol, dichloromethane, tetrahydrofuran, and dioxane for sulfonamide synthesis reactions [17]. The selection of appropriate base systems significantly impacts reaction outcomes, with triethylamine and diisopropylethylamine providing optimal results compared to inorganic bases such as potassium carbonate or sodium hydroxide [13]. Reaction monitoring through thin-layer chromatography and high-performance liquid chromatography enables precise determination of reaction endpoints and prevents over-reaction or decomposition [19].

The solubility behavior of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide follows predictable patterns based on the fundamental principle that "like dissolves like" [3] [4]. The compound's amphiphilic nature, arising from both hydrophobic alkyl groups and the polar sulfonamide functionality, creates distinctive solubility profiles in different solvent systems.

Polar Solvent Solubility

In polar solvents, the compound exhibits limited to moderate solubility characteristics. Research on sulfonamide solubility patterns indicates that these compounds generally demonstrate poor aqueous solubility due to their hydrophobic aromatic and alkyl substituents [2]. The propoxy and isopropyl substituents in N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide significantly enhance the hydrophobic character, further reducing water solubility compared to simpler sulfonamide analogs.

Table 1: Estimated Solubility in Polar Solvents

Solvent TypeEstimated Solubility Range (mg/L)Solubility Classification
Water10-100Very slightly soluble
Methanol1000-5000Moderately soluble
Ethanol500-2000Slightly to moderately soluble
Acetone2000-8000Moderately to freely soluble
Dimethyl sulfoxide (DMSO)5000-15000Freely soluble

Studies on related sulfonamides demonstrate that solubility in alcoholic solvents typically increases with decreasing chain length of the alcohol [5] [6]. The enhanced solubility in methanol compared to ethanol reflects the stronger hydrogen bonding capacity and reduced steric hindrance of the smaller alcohol molecule. Acetone and DMSO provide the highest solubility among polar solvents due to their aprotic nature and ability to solvate both polar and nonpolar regions of the molecule.

Non-Polar Solvent Solubility

The compound's solubility in non-polar solvents is primarily governed by London dispersion forces and π-π interactions between aromatic systems [4]. The extensive alkyl substitution pattern, including the propoxy chain and isopropyl group, enhances compatibility with non-polar environments compared to unsubstituted sulfonamides.

Table 2: Estimated Solubility in Non-Polar Solvents

Solvent TypeEstimated Solubility Range (mg/L)Solubility Classification
Hexane1-10Practically insoluble
Toluene50-200Very slightly soluble
Benzene100-500Slightly soluble
Diethyl ether200-800Slightly to moderately soluble
Chloroform1000-3000Moderately soluble

Research on alkylbenzene compounds shows that propylbenzene derivatives exhibit very limited water solubility (approximately 0.06 g/L for n-propylbenzene) [7], supporting the prediction of poor aqueous solubility for this sulfonamide derivative. The enhanced solubility in chloroform compared to other non-polar solvents reflects the solvent's moderate polarity and hydrogen bonding capability through its C-H bonds.

Solvent Selection Principles

Solubility parameter theory provides a framework for understanding these solubility patterns [5]. Sulfonamides with extensive alkyl substitution typically exhibit solubility parameters in the range of 20-25 (cal/cm³)^0.5^, making them most compatible with solvents having similar solubility parameters. This theoretical framework explains the moderate solubility in chlorinated solvents and limited solubility in highly polar or completely non-polar systems.

Thermal Stability and Phase Transition Analysis

The thermal behavior of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide encompasses multiple temperature-dependent processes including phase transitions, thermal decomposition, and potential polymorphic transformations. Understanding these thermal characteristics is essential for processing, storage, and analytical applications.

Melting Point and Crystalline Behavior

Based on structural analogy with related substituted benzenesulfonamides, the estimated melting point ranges from 85-120°C [8] [9]. This relatively broad range reflects the complex intermolecular interactions possible in the crystalline state, including hydrogen bonding through the sulfonamide group and van der Waals interactions between alkyl substituents.

Research on substituted benzenesulfonamides indicates that increasing alkyl substitution generally decreases melting points due to disrupted crystal packing [9]. The branched isopropyl group and linear propoxy chain create steric hindrance that interferes with efficient molecular packing, contributing to the lower end of the estimated melting range.

Thermal Decomposition Characteristics

Sulfonamides typically exhibit thermal stability up to approximately 180-200°C before significant decomposition occurs [10] [11]. Thermogravimetric analysis studies on related sulfonamides show that decomposition often begins with loss of alkyl substituents, followed by breakdown of the sulfonamide functionality.

Table 3: Estimated Thermal Properties

PropertyEstimated Value/RangeBasis for Estimation
Melting Point (°C)85-120Similar alkyl-substituted benzenesulfonamides
Boiling Point (°C)280-320Molecular weight and substitution pattern
Thermal Decomposition Temperature (°C)200-250Sulfonamide thermal stability data
Flash Point (°C)140-160Aromatic compounds with alkyl chains
Stability Temperature Range (°C)Stable up to 180General sulfonamide stability range

Phase Transition Analysis

Differential scanning calorimetry (DSC) studies on sulfonamide compounds reveal complex thermal behavior often involving multiple endothermic and exothermic events [12] [13]. The potential for polymorphism exists in aromatic sulfonamides, particularly those with extensive substitution patterns that allow for multiple crystal packing arrangements [14] [15].

Research on fluorine-substituted benzenesulfonamides demonstrates that structural modifications can promote polymorphic behavior [14]. While N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide lacks fluorine substituents, the multiple alkyl groups provide sufficient structural complexity to potentially support polymorphic forms.

The estimated glass transition temperature, based on the relationship Tg ≈ (2/3)Tm (in Kelvin) [12], would fall in the range of 60-80°C. This parameter becomes relevant if amorphous forms of the compound are encountered during processing or formulation.

Thermal Analysis Methodology

Standard thermal analysis protocols for sulfonamide compounds employ heating rates of 10°C/min under nitrogen atmosphere [12]. The thermal decomposition typically follows first-order kinetics, with activation energies in the range of 150-200 kJ/mol for sulfonamide bond cleavage [10].

Partition Coefficient (LogP) and Lipophilicity

The lipophilicity of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide, quantified through the octanol-water partition coefficient (LogP), represents a critical parameter for understanding membrane permeability, bioavailability, and environmental fate. The compound's structural features contribute to moderate lipophilicity that balances hydrophobic and hydrophilic characteristics.

LogP Estimation Methods

Multiple computational approaches provide estimates for the partition coefficient of this sulfonamide derivative. Fragment-based methods, considering the individual contributions of the ethyl, propoxy, isopropyl, and sulfonamide groups, suggest a LogP value in the range of 2.8-3.2 [16] [17]. This calculation accounts for the additive effects of alkyl substituents (+0.5 to +1.0 per alkyl group) and the negative contribution of the sulfonamide functionality (-1.0 to -1.5).

Table 4: Estimated Partition Coefficient (LogP) Values

MethodEstimated LogP ValueClassification
Fragment-based estimation2.8-3.2Moderately lipophilic
Structural analog comparison2.5-3.0Moderately lipophilic
Literature sulfonamide range2.0-3.5Slightly to moderately lipophilic

Comparison with Related Compounds

Studies on substituted sulfonamides demonstrate that lipophilicity generally increases with alkyl chain length and branching [18] [17] [19]. Research comparing various sulfonamide derivatives shows that compounds with LogP values between -0.47 and 2.61 represent the typical range for this class [17]. The extensive alkyl substitution in N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide places it at the higher end of this range.

Benzenesulfonamide derivatives with methoxy substituents typically exhibit LogP values around 1.7 [16], while the additional alkyl groups in the target compound substantially increase lipophilicity. The propoxy group contributes approximately +1.5 to the LogP value compared to a simple methoxy substituent, while the isopropyl and ethyl groups add additional increments.

Structural Features Affecting Lipophilicity

The molecular architecture of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide incorporates several structural elements that influence partitioning behavior [2]. The propoxy group at the para position provides a three-carbon alkoxy chain that enhances lipophilicity and potentially improves membrane permeability. The isopropyl substituent introduces steric bulk that may influence binding interactions while contributing to the overall hydrophobic character.

The sulfonamide functionality serves as both a hydrogen bond donor and acceptor, creating amphiphilic properties that moderate the compound's lipophilicity [19]. This functional group typically reduces LogP values by 1.0-1.5 units compared to the corresponding hydrocarbon analog.

Implications for Membrane Permeability

The estimated LogP range of 2.5-3.2 suggests favorable characteristics for passive membrane transport according to Lipinski's Rule of Five criteria [17]. Compounds with LogP values in this range typically exhibit good oral bioavailability and cellular uptake while maintaining sufficient aqueous solubility for biological activity.

Research on sulfonamide permeability indicates that optimal LogP values for this compound class fall between 1.0-3.0 for achieving balanced hydrophilic and lipophilic properties [17]. The target compound's estimated LogP positions it within this favorable range, suggesting potential for good membrane permeability without excessive lipophilicity that could lead to non-specific binding or poor selectivity.

Environmental and Pharmacological Implications

The moderate lipophilicity of N-Ethyl-3-(propan-2-yl)-4-propoxybenzene-1-sulfonamide influences both its environmental fate and potential pharmacological properties. LogP values in the 2.5-3.2 range suggest moderate bioaccumulation potential and environmental persistence [7]. In biological systems, this lipophilicity profile supports cellular uptake while maintaining sufficient polarity for renal elimination.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

285.13986477 g/mol

Monoisotopic Mass

285.13986477 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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